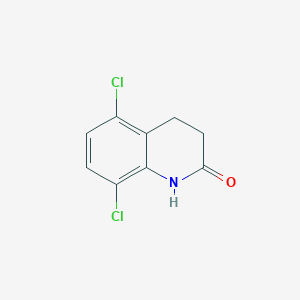

![molecular formula C12H7NO3 B11891310 2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione CAS No. 53653-49-9](/img/structure/B11891310.png)

2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2H-ナフト[2,1-e][1,3]オキサジン-2,4(3H)-ジオンは、ナフタレン環とオキサジン環が縮合した複素環式化合物です。

製法

合成経路と反応条件

2H-ナフト[2,1-e][1,3]オキサジン-2,4(3H)-ジオンの合成は、通常、多成分反応によって行われます。 一般的な方法の1つは、β-ナフトール、芳香族アルデヒド、脂肪族アミンを、エタノール中のSiO₂.HClO₄などの不均一触媒を用いて縮合させる方法です . 別のグリーン合成法では、可視光促進触媒フリーのC-H活性化/環化反応を利用して第三アミンを反応させます .

工業的生産方法

この化合物の工業的生産方法は、広く文書化されていません。 環境に優しい溶媒や触媒を使用するなど、グリーンケミストリーの原則が、合成プロセスの持続可能性を高めるためにますます採用されています .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione typically involves multicomponent reactions. One common method includes the condensation of β-naphthol, aromatic aldehydes, and aliphatic amines using a heterogeneous catalyst such as SiO₂.HClO₄ in ethanol . Another green synthesis approach involves the use of visible light-promoted catalyst-free C–H activation/cyclization of tertiary amines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are increasingly being adopted to enhance the sustainability of the synthesis process .

化学反応の分析

反応の種類

2H-ナフト[2,1-e][1,3]オキサジン-2,4(3H)-ジオンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、過酸化水素などの酸化剤によって促進できます。

還元: 還元反応には、通常、水素化ホウ素ナトリウムなどの試薬が用いられます。

置換: 求電子置換反応および求核置換反応は一般的であり、ハロゲンやアルキル化剤などの試薬がしばしば用いられます。

一般的な試薬と条件

酸化: 酸性または塩基性媒体中の過酸化水素。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

置換: 触媒の存在下でのハロゲン(例:塩素、臭素)。

主要な生成物

これらの反応によって生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってナフトキノン誘導体が生成される可能性があり、置換反応によってナフタレン環にさまざまな官能基を導入できます .

科学研究の応用

2H-ナフト[2,1-e][1,3]オキサジン-2,4(3H)-ジオンは、科学研究においていくつかの応用があります。

科学的研究の応用

2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione has several scientific research applications:

Medicinal Chemistry: It has shown potential as an anti-inflammatory agent, with studies indicating its efficacy in inhibiting cyclooxygenase enzymes.

Biological Studies: The compound is used in molecular docking studies to explore its interaction with various biological targets.

Industrial Applications: It is utilized in the synthesis of other heterocyclic compounds and as a precursor in organic synthesis.

作用機序

2H-ナフト[2,1-e][1,3]オキサジン-2,4(3H)-ジオンの作用機序は、シクロオキシゲナーゼ酵素(COX-1およびCOX-2)との相互作用を伴います。 この化合物は、これらの酵素の活性を阻害することにより、プロスタグランジンなどの炎症性メディエーターの産生を抑制します . この阻害は、化合物が酵素の活性部位に結合し、アラキドン酸からプロスタグランジンへの変換を阻止することによって達成されます .

類似の化合物との比較

類似の化合物

1,3-ベンゾオキサジン: 類似の構造的特徴を持つ別の複素環式化合物ですが、生物活性は異なります。

2H-ベンゾ[1,3]オキサジン: オキサジン環を共有していますが、縮合芳香族系が異なります。

スピロオキサジン: スピロ結合したオキサジン環が含まれており、フォトクロミック特性で知られています.

独自性

2H-ナフト[2,1-e][1,3]オキサジン-2,4(3H)-ジオンは、ナフタレン環とオキサジン環が縮合した独自の構造を持ち、明確な化学的および生物学的特性を与えています。 抗炎症剤としての可能性とさまざまな化学反応を起こす能力により、研究および工業的用途の両方で貴重な化合物となっています .

類似化合物との比較

Similar Compounds

1,3-Benzoxazine: Another heterocyclic compound with similar structural features but different biological activities.

2H-benzo[1,3]oxazine: Shares the oxazine ring but has a different fused aromatic system.

Spirooxazine: Contains a spiro-connected oxazine ring, known for its photochromic properties.

Uniqueness

2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione is unique due to its fused naphthalene and oxazine ring system, which imparts distinct chemical and biological properties. Its potential as an anti-inflammatory agent and its ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications .

特性

CAS番号 |

53653-49-9 |

|---|---|

分子式 |

C12H7NO3 |

分子量 |

213.19 g/mol |

IUPAC名 |

benzo[h][1,3]benzoxazine-2,4-dione |

InChI |

InChI=1S/C12H7NO3/c14-11-9-6-5-7-3-1-2-4-8(7)10(9)16-12(15)13-11/h1-6H,(H,13,14,15) |

InChIキー |

HBQVMXQOLHBXDS-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CC3=C2OC(=O)NC3=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one](/img/structure/B11891230.png)

![2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B11891234.png)

![tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11891315.png)

![Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11891320.png)